molecular formula C11H17NO B14242366 3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one CAS No. 374673-74-2

3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one

Cat. No.: B14242366
CAS No.: 374673-74-2
M. Wt: 179.26 g/mol
InChI Key: DDYMCKSCWCVFJF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one is a heterocyclic organic compound that features a cyclopentenone ring substituted with two methyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylcyclopent-2-en-1-one with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentane ring.

    Substitution: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce cyclopentane derivatives.

Scientific Research Applications

3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one
  • 2-Cyclopenten-1-one
  • Pyrrolidine derivatives

Uniqueness

3,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one is unique due to the specific positioning of its methyl groups and the presence of the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

374673-74-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3,5-dimethyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C11H17NO/c1-8-7-9(2)11(13)10(8)12-5-3-4-6-12/h9H,3-7H2,1-2H3

InChI Key

DDYMCKSCWCVFJF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C1=O)N2CCCC2)C

Origin of Product

United States

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